7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C9H8N2O2. It is part of the imidazopyridine family, known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its fused bicyclic structure, which imparts unique chemical and physical properties.
Mechanism of Action
Biochemical Pathways:
The compound’s effects may involve several pathways:
- 7-MIPCA could influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation . NF-kappaB plays a critical role in inflammation, immunity, and cell survival.
Action Environment:
Environmental factors play a crucial role:
- The compound’s stability and solubility may vary with pH. Heat or cold could impact its efficacy. Oxidation may alter its structure.
Biochemical Analysis
Biochemical Properties
7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also affect its overall activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This process often requires a catalyst such as trifluoroacetic acid to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
Cyclocondensation: Formation of the imidazo[1,5-a]pyridine core.
Methylation: Introduction of the methyl group at the 7-position.
Carboxylation: Addition of the carboxylic acid group at the 1-position.
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the pyridine ring, often facilitated by halogenating agents.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Halogenating Agents: N-Bromosuccinimide for substitution reactions.
Major Products:
N-Oxides: Formed through oxidation.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Halogenated Derivatives: Produced via substitution reactions.
Scientific Research Applications
7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of luminescent materials for optoelectronic devices and sensors.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar structural features but different substitution patterns.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Shares the imidazopyridine core but with variations in functional groups.
Uniqueness: 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
7-methylimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHWQHXTRQQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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